An In-depth Technical Guide to DM4-SMe: Chemical Structure, Synthesis, and Biological Activity
An In-depth Technical Guide to DM4-SMe: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM4-SMe is a potent microtubule-depolymerizing agent and a key metabolite of antibody-drug conjugates (ADCs) that utilize the maytansinoid DM4 as a cytotoxic payload. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of DM4-SMe. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a summary of its cytotoxic effects against various cancer cell lines. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and ADC development.
Chemical Structure and Properties
DM4-SMe, with the chemical name N2'-deacetyl-N2'-[4-methyl-4-(methyldithio)-1-oxopentyl]maytansine, is a derivative of the ansa macrolide maytansine.[] The "SMe" designation refers to the methyl-disulfide group, which is a critical feature of this metabolite.
Chemical Structure:
(Image Source: MedChemExpress)
Table 1: Chemical Properties of DM4-SMe
| Property | Value | Reference |
| CAS Number | 796073-68-2 | [2] |
| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S₂ | [] |
| Molecular Weight | 826.46 g/mol | [] |
| Appearance | Solid powder | [] |
| Purity | ≥98% | [] |
Synthesis and Purification
DM4-SMe is synthetically produced as an intermediate in the preparation of the thiol-containing maytansinoid, DM4. The synthesis involves the coupling of maytansinol with a side chain, N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine, to form a mixture of diastereomers, L-DM4-SMe and D-DM4-SMe.
Experimental Protocol: Synthesis of L-DM4-SMe
This protocol describes the synthesis of the L-amino acid-containing isomer of DM4-SMe.
Materials:
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Maytansinol
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N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine
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Dichloromethane (DCM)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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Zinc chloride (ZnCl₂) in diethyl ether (1 M solution)
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Dithiothreitol (DTT)
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HPLC-grade solvents for purification
Procedure:
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Dissolve maytansinol and N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine in dichloromethane under an argon atmosphere.
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Add a solution of DCC in dichloromethane to the reaction mixture with magnetic stirring.
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After 1 minute, add a 1 M solution of ZnCl₂ in diethyl ether.
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The reaction will yield a mixture of L-DM4-SMe and D-DM4-SMe diastereomers.
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Separate the diastereomers using High-Performance Liquid Chromatography (HPLC) with a cyano-bonded column.
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Collect the fraction containing the desired L-DM4-SMe isomer.
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To obtain the thiol-containing DM4, the collected L-DM4-SMe can be reduced with dithiothreitol and further purified by HPLC.
Logical Workflow for DM4-SMe Synthesis and DM4 Conversion
Caption: Synthesis and conversion of DM4-SMe.
Mechanism of Action
DM4-SMe exerts its cytotoxic effects by potently inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[] As a metabolite of DM4-containing ADCs, DM4-SMe is released into the cytoplasm of cancer cells following the internalization and lysosomal degradation of the ADC.[] Once released, DM4-SMe binds to tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[]
Signaling Pathway of DM4-SMe in ADC-mediated Cytotoxicity
Caption: ADC-mediated delivery and action of DM4-SMe.
Biological Activity and Quantitative Data
DM4-SMe is a highly potent cytotoxic agent, with activity observed at sub-nanomolar concentrations. Its cytotoxicity has been evaluated in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of DM4-SMe
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| KB | Human nasopharyngeal carcinoma | 0.026 | [2][4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of DM4-SMe against adherent cancer cell lines.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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DM4-SMe stock solution (in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
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Compound Treatment: Prepare serial dilutions of DM4-SMe in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of DM4-SMe. Include a vehicle control (medium with the same concentration of DMSO as the highest DM4-SMe concentration) and a no-cell control (medium only).
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Incubation: Incubate the plate for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the DM4-SMe concentration and determine the IC₅₀ value using a suitable curve-fitting software.[5]
Experimental Protocol: Tubulin Polymerization Assay
This assay directly measures the effect of DM4-SMe on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
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DM4-SMe at various concentrations
-
A microplate reader capable of reading absorbance at 340 nm over time at 37°C
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.
-
Compound Addition: Add different concentrations of DM4-SMe or a vehicle control (DMSO) to the reaction mixture.
-
Initiation of Polymerization: Add purified tubulin to the reaction mixture.
-
Measurement: Immediately transfer the reaction mixture to a pre-warmed 96-well plate and place it in the microplate reader. Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes) at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.
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Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of DM4-SMe. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[6][7]
Conclusion
DM4-SMe is a highly potent cytotoxic agent that plays a crucial role in the efficacy of DM4-based antibody-drug conjugates. Its mechanism of action as a tubulin polymerization inhibitor leads to cell cycle arrest and apoptosis in cancer cells. The synthetic route to DM4 provides access to DM4-SMe as a key intermediate. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this important molecule, facilitating further research and development in the field of targeted cancer therapy.
References
- 2. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
